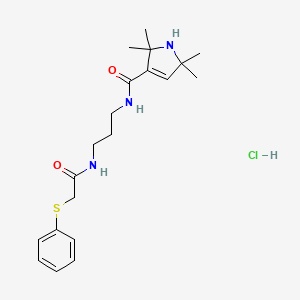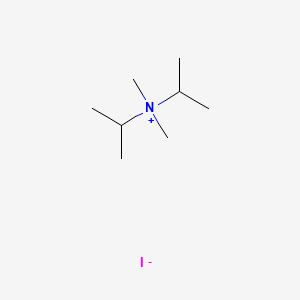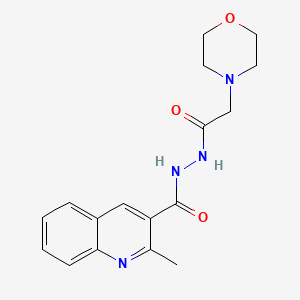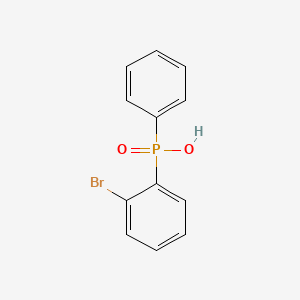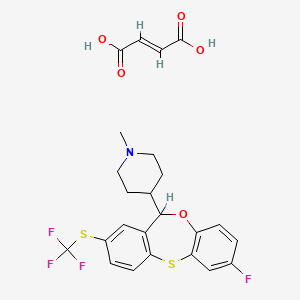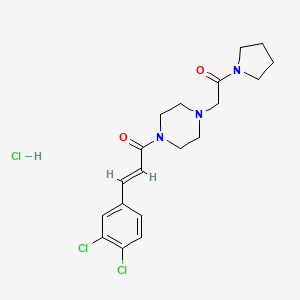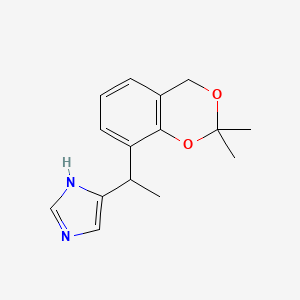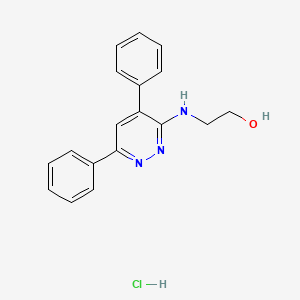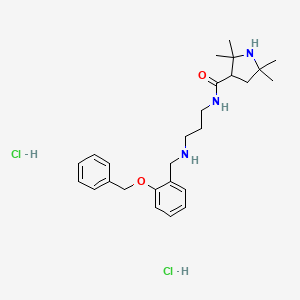
3-Pyrrolidinecarboxamide, N-(3-(((2-(phenylmethyloxy)phenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyrrolidinecarboxamide, N-(3-(((2-(phenylmethyloxy)phenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is a complex organic compound with a unique structure that includes a pyrrolidine ring, a carboxamide group, and several substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinecarboxamide, N-(3-(((2-(phenylmethyloxy)phenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or an ester.
Attachment of the Substituents: The various substituents, including the phenylmethyloxy and phenylmethyl groups, are introduced through nucleophilic substitution reactions. These reactions typically involve the use of reagents such as alkyl halides or aryl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for yield and purity, and may involve the use of continuous flow reactors or other advanced techniques to ensure efficient production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyloxy group, leading to the formation of phenylmethoxy radicals or other oxidized products.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylmethoxy radicals, while reduction may produce amines.
科学的研究の応用
3-Pyrrolidinecarboxamide, N-(3-(((2-(phenylmethyloxy)phenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride has several scientific research applications:
Medicinal Chemistry: This compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders or as an analgesic.
Materials Science: The unique structure of this compound makes it a candidate for use in the development of novel materials, such as polymers or nanomaterials.
Biological Research: It may be used as a tool compound in biological studies to investigate the function of specific proteins or pathways.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 3-Pyrrolidinecarboxamide, N-(3-(((2-(phenylmethyloxy)phenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
類似化合物との比較
Similar Compounds
1-methyl-N-phenyl-2-(phenylimino)-3-pyrrolidinecarboxamide: This compound has a similar pyrrolidine ring structure but differs in the substituents attached to the ring.
N-{3-[(Ethylamino)carbonyl]phenyl}-2-pyrrolidinecarboxamide hydrochloride: Another compound with a pyrrolidine ring and carboxamide group, but with different substituents.
Uniqueness
The uniqueness of 3-Pyrrolidinecarboxamide, N-(3-(((2-(phenylmethyloxy)phenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride lies in its specific combination of substituents, which may confer unique chemical and biological properties
特性
CAS番号 |
102132-40-1 |
|---|---|
分子式 |
C26H39Cl2N3O2 |
分子量 |
496.5 g/mol |
IUPAC名 |
2,2,5,5-tetramethyl-N-[3-[(2-phenylmethoxyphenyl)methylamino]propyl]pyrrolidine-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C26H37N3O2.2ClH/c1-25(2)17-22(26(3,4)29-25)24(30)28-16-10-15-27-18-21-13-8-9-14-23(21)31-19-20-11-6-5-7-12-20;;/h5-9,11-14,22,27,29H,10,15-19H2,1-4H3,(H,28,30);2*1H |
InChIキー |
WWTGULCLXCBZPH-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C(N1)(C)C)C(=O)NCCCNCC2=CC=CC=C2OCC3=CC=CC=C3)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


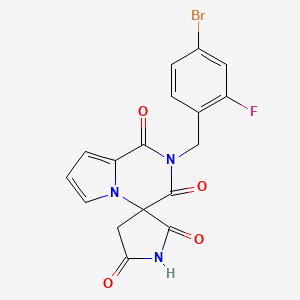
![9-(2-chlorophenyl)-3-methyl-N-propan-2-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12718956.png)


